![molecular formula C17H18N4O2S B2613102 Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852376-01-3](/img/structure/B2613102.png)

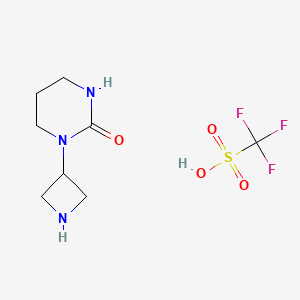

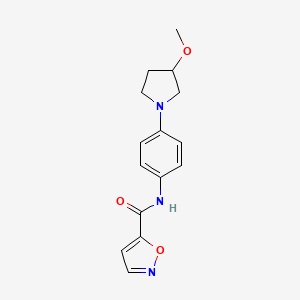

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

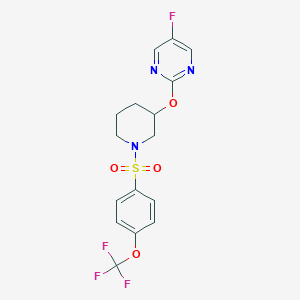

The compound “Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” is a complex organic molecule that contains a [1,2,4]triazolo[4,3-b]pyridazine ring, a p-tolyl group (a toluene derivative), and a thio butanoate ester group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The [1,2,4]triazolo[4,3-b]pyridazine ring, for example, could undergo various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring could influence its properties .Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Drug Development

Bindu, Vijayalakshmi, and Manikandan (2019) conducted a study on the synthesis and evaluation of a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The compounds demonstrated significant antioxidant and insulinotropic activity, indicating their potential in diabetes management Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs.

Antiproliferative Activity

Ilić et al. (2011) explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives with antiproliferative activity against endothelial and tumor cells, highlighting the therapeutic potential of these compounds in cancer treatment Synthesis and antiproliferative activity of 2-(([1,2,4]triazolo[4,3-b]- pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives.

Anti-Asthmatic and Respiratory Disease Treatment

Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Their findings suggest these compounds could be valuable in treating asthma and other respiratory diseases Synthetic studies on condensed-azole derivatives. V. Synthesis and anti-asthmatic activities of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines.

Antimicrobial Activity

Abbady (2014) investigated the synthesis of novel 1,2,4-triazoles, [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles, and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazines, showing significant antimicrobial activity. This work opens avenues for developing new antimicrobial agents Synthesis and antimicrobial activity of novel 1,2,4-triazoles, [1,2,4]triazolo[3,4- b][1,3,4] thiadiazoles and [1,2,4]triazolo[3,4- b] [1,3,4] thiadiazines.

Anticancer Agents

Al-Afaleq and Abubshait (2001) focused on the synthesis of pyrazolo[3,4-d]-pyrimidines and triazolo[5,1-f]pyrimidines from pyrazole-o-aminonitriles, exploring their potential as anticancer agents. Their research signifies the role of these compounds in cancer therapy Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

Related compounds have been shown to interact with different target receptors due to their ability to accept and donate hydrogen bonds .

Biochemical Pathways

Related compounds have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Result of Action

Related compounds have been associated with a variety of biological effects due to their diverse pharmacological activities .

Action Environment

The stability and efficacy of related compounds may be influenced by various factors, including temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-4-13(17(22)23-3)24-15-10-9-14-18-19-16(21(14)20-15)12-7-5-11(2)6-8-12/h5-10,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGLWYDUNIMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)